3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a chlorophenyl group, and a propanoic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the chlorophenylmethyl group:
Coupling with propanoic acid: The final step involves coupling the protected amine with propanoic acid under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer greater efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid involves the protective Boc group, which can be selectively removed under acidic conditions. This allows for the controlled release of the amine group, facilitating subsequent reactions. The chlorophenyl group can participate in various substitution reactions, while the propanoic acid moiety provides additional functionalization options .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Benzyl-3-((tert-butoxycarbonyl)-amino)propanoic acid: Similar in structure but with a benzyl group instead of a chlorophenyl group.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a hydroxy group and a phenyl group instead of a chlorophenyl group.
Uniqueness
3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid is unique due to its combination of a Boc-protected amine, a chlorophenyl group, and a propanoic acid moiety. This unique structure allows for versatile applications in organic synthesis and research .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(9-8-13(18)19)10-11-6-4-5-7-12(11)16/h4-7H,8-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQVBTHWANHZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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